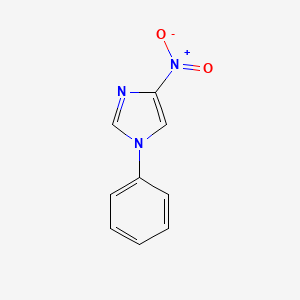

4-nitro-1-phenyl-1H-imidazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-nitro-1-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-6-11(7-10-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGSGHUETRZQDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565217 | |

| Record name | 4-Nitro-1-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41384-83-2 | |

| Record name | 4-Nitro-1-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitro 1 Phenyl 1h Imidazole and Its Analogs

Established Synthetic Routes to the 1-Phenyl-1H-imidazole Scaffold

The construction of the 1-phenyl-1H-imidazole core is a fundamental step in the synthesis of 4-nitro-1-phenyl-1H-imidazole. Various methods, including condensation reactions, cyclization approaches, and metal-catalyzed coupling reactions, have been developed to achieve this.

Condensation Reactions for Imidazole (B134444) Ring Formation

Condensation reactions are a classical and widely used approach for the formation of the imidazole ring. These reactions typically involve the condensation of a dicarbonyl compound with an aldehyde and an amine source.

A common method involves the reaction of a 1,2-dicarbonyl compound, such as glyoxal (B1671930), with an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297). For instance, the synthesis of 4-(4-nitrophenyl)-1H-imidazole can be achieved through the condensation of 4-nitrobenzaldehyde (B150856) with glyoxal and ammonium acetate in an acidic medium, such as acetic acid, under reflux conditions. The mechanism proceeds through the formation of a diimine intermediate from the reaction of the aldehyde and glyoxal with ammonia (B1221849) (from ammonium acetate), which then cyclizes to form the imidazole ring.

Another variation of this approach is the synthesis of 1,2,4,5-tetrasubstituted imidazoles through a one-pot, four-component condensation reaction. unipi.it This can be catalyzed by various homogeneous and heterogeneous catalysts. unipi.it For example, the reaction of benzil, an aldehyde, a primary amine, and ammonium acetate can be facilitated by a Schiff's base complex nickel catalyst under microwave irradiation to produce 2,4,5-trisubstituted imidazoles in high yields. organic-chemistry.org

The table below summarizes representative condensation reactions for the synthesis of imidazole derivatives.

| Reactants | Catalyst/Conditions | Product | Reference |

| 4-Nitrobenzaldehyde, Glyoxal, Ammonium Acetate | Acetic Acid, Reflux (80-100°C) | 4-(4-Nitrophenyl)-1H-imidazole | |

| Aldehyde, Benzil, Ammonium Acetate | Urea-ZnCl₂ | Triaryl-1H-imidazoles | organic-chemistry.org |

| 9,10-Phenanthrenequinone, 4-Bromobenzaldehyde, Aniline (B41778), Ammonium Acetate | Glacial Acetic Acid, 120°C | 2-(4-bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole | rsc.org |

| α-Halo ketones, Amidines | Potassium Bicarbonate, Aqueous THF | 2,4-Disubstituted imidazoles | orgsyn.org |

Cyclization Approaches to Imidazoles

Cyclization reactions provide another versatile route to the imidazole scaffold. These methods often involve the formation of one or two of the imidazole ring's bonds in the final step.

One such approach is the cyclization of amido-nitriles to form disubstituted imidazoles. rsc.org This method is notable for its mild reaction conditions, which tolerate a variety of functional groups. rsc.org Another strategy involves the reaction of 2H-azirines with benzimidates in the presence of a Lewis acid like zinc(II) chloride to yield trisubstituted NH-imidazoles. rsc.org

Furthermore, base-promoted cyclization of compounds like 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with azidobenzene (B1194522) in methanol (B129727) can lead to the formation of complex imidazole-containing structures. mdpi.com

The following table highlights different cyclization strategies for imidazole synthesis.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Amido-nitriles | Mild Conditions | Disubstituted imidazoles | rsc.org |

| 2H-Azirines, Benzimidates | Zinc(II) Chloride | Trisubstituted NH-imidazoles | rsc.org |

| 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, Azidobenzene | MeONa, Methanol | 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | mdpi.com |

| 5-Amino-1,2,3-triazoles | Acid-mediated denitrogenation | 2-Substituted 1H-imidazoles | mdpi.com |

Metal-Catalyzed Coupling Reactions in Imidazole Synthesis

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of N-aryl imidazoles. The Chan-Evans-Lam (CEL) coupling, a copper-catalyzed reaction, is a prominent method for forming C-N bonds between aryl boronic acids and N-heterocycles like imidazole. researchgate.net This reaction is effective for the N-arylation of even poorly activated imidazoles. researchgate.net

Palladium-catalyzed reactions are also widely employed. For example, the Suzuki-type coupling of brominated imidazoles with arylboronic acids is a strategy for producing 1-protected-2,4,5-triaryl-1H-imidazoles. unipi.it Additionally, palladium-catalyzed direct arylation of the imidazole C-2 position with aryl halides provides a regioselective route to 2-aryl-1-phenyl-1H-imidazoles. researchgate.net More complex systems, such as imidazo[1,2-f]phenanthridines, can be synthesized via tandem palladium-catalyzed N–H/C–H arylation of 2-phenyl-1H-imidazoles with 1,2-dihalobenzenes. acs.org

Below is a table showcasing various metal-catalyzed coupling reactions for imidazole synthesis.

| Coupling Partners | Catalyst System | Product Type | Reference |

| Imidazole, Phenylboronic Acid | Copper(II) catalyst | 1-Phenyl-1H-imidazole | researchgate.net |

| Brominated Imidazoles, Arylboronic Acids | Palladium catalyst | 1-Protected-2,4,5-triaryl-1H-imidazoles | unipi.it |

| 1-Phenyl-1H-imidazole, Aryl Halides | Palladium and Copper | 2-Aryl-1-phenyl-1H-imidazoles | researchgate.net |

| 2-Phenyl-1H-imidazoles, 1,2-Dihalobenzenes | Palladium catalyst | Imidazo[1,2-f]phenanthridines | acs.org |

| 2-(2-Bromophenyl)-4,5-diphenyl-1H-imidazole, Cyclohexane-1,3-dione | Fe₃O₄@SiO₂@MOF-199, Cs₂CO₃, l-proline | 2,3-Diphenyl-6,7-dihydroimidazo[1,2-f]phenanthridine-8(5H)-one | acs.org |

Regioselective Introduction of the Nitro Group on the Imidazole Ring

Once the 1-phenyl-1H-imidazole scaffold is in place, the next critical step is the regioselective introduction of the nitro group at the 4-position of the imidazole ring.

Nitration of Phenylimidazoles

Direct nitration of the phenylimidazole core is a common method to introduce the nitro group. The reaction typically employs a nitrating mixture, such as nitric acid and sulfuric acid or nitric acid and acetic anhydride (B1165640). The conditions must be carefully controlled to achieve selective nitration at the desired position and to avoid over-nitration or degradation of the imidazole ring. For instance, the nitration of 1-phenyl-2-methylimidazole with a mixture of nitric acid and acetic anhydride can yield 2-methyl-4-nitro-1-phenyl-1H-imidazole.

Nucleophilic Aromatic Substitution (SNAr) in Nitroimidazole Synthesis

An alternative strategy involves constructing the nitro-substituted imidazole core first, followed by N-phenylation. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions. For example, starting with 2-methyl-4-nitro-1H-imidazole, the phenyl group can be introduced at the N-1 position via reactions with phenyl-containing reagents. The synthesis of related compounds, such as methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, involves the nucleophilic substitution of methyl bromoacetate (B1195939) with 4(5)-nitro-2-methylimidazole in the presence of a base like potassium carbonate.

The following table provides an overview of methods for introducing the nitro group.

| Substrate | Reagents/Conditions | Product | Reference |

| 1-Phenyl-2-methylimidazole | Nitric Acid, Acetic Anhydride | 2-Methyl-4-nitro-1-phenyl-1H-imidazole | |

| Phenylimidazole | Nitric Acid, Sulfuric Acid | 4-(4-Nitrophenyl)-1H-imidazole | |

| 4(5)-Nitro-2-methylimidazole, Methyl Bromoacetate | Potassium Carbonate | Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | |

| 4-Nitro-1H-imidazole | Alkylating agents, K₂CO₃, Acetonitrile | 1-Alkyl-4-nitro-1H-imidazole | derpharmachemica.com |

Van Leusen Imidazole Synthesis and Related Strategies

The Van Leusen imidazole synthesis is a powerful method for constructing the imidazole ring from an aldimine and tosylmethyl isocyanide (TosMIC). This reaction can be adapted to produce a variety of substituted imidazoles, including analogs of this compound. organic-chemistry.orgnih.gov The process involves a [3+2] cycloaddition reaction. nih.gov

The versatility of the Van Leusen approach allows for the synthesis of 1,4,5-trisubstituted imidazoles. nih.gov For instance, a one-pot synthesis can be achieved from an aryl-substituted TosMIC and an imine generated in situ. nih.gov This method has been successfully employed to create imidazole derivatives with potent biological activities. nih.gov

| Reagent 1 | Reagent 2 | Product Type | Reference |

| Aldimine | Tosylmethyl isocyanide (TosMIC) | Imidazole | organic-chemistry.org |

| α-ketoaldimine | Aryl-substituted TosMIC | 1,4,5-trisubstituted imidazole | nih.gov |

| N-aryltrifluoroacetimidoyl chloride | Tosylmethyl isocyanide (TosMIC) | 1,4,5-trisubstituted imidazoles with a trifluoromethyl group | nih.gov |

Synthesis of this compound from 1,4-Dinitro-1H-imidazole

A prominent route to this compound involves the reaction of 1,4-dinitro-1H-imidazole with aromatic primary amines. This transformation is notable for its efficiency and high yields.

Reaction with Aromatic Primary Amines

The treatment of 1,4-dinitro-1H-imidazole with aniline in a solvent such as aqueous methanol at room temperature leads to the formation of this compound in high yields. osi.lv This reaction is characterized by an "atom economy" of over 80%. osi.lv The reaction can also be performed with substituted anilines, including those with chloro or methoxy (B1213986) groups, to produce a range of 1-aryl-4-nitro-1H-imidazoles. arkat-usa.org

Mechanistic Considerations of ANRORC Reactions in Nitroimidazole Formation

The reaction between 1,4-dinitro-1H-imidazole and primary amines like aniline proceeds through an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. osi.lvarkat-usa.orgwikipedia.org Computational studies have indicated that the most likely pathway involves an initial attack of the amine at the C(5) position of the imidazole ring. researchgate.net This is followed by cleavage of the C(5)-N(1) bond, leading to an open-chain intermediate which then cyclizes and eliminates a nitro group to form the final product. researchgate.net The term ANRORC describes this specific type of nucleophilic substitution on a ring system. wikipedia.org This mechanism is crucial for explaining the formation of products in various nucleophilic substitutions on heterocyclic compounds. wikipedia.org

Derivatization Strategies for this compound

Once synthesized, this compound can be further modified to produce a variety of derivatives with potentially enhanced biological activities. Key strategies include the reduction of the nitro group and substitution reactions on the aromatic rings.

Reduction of the Nitro Group to Amino Derivatives

The nitro group of this compound can be reduced to an amino group, yielding 1-phenyl-1H-imidazol-4-amine. arkat-usa.org This transformation is a common step in the synthesis of more complex molecules. For example, the resulting amino derivative can be acylated with phenyl chloroformate to produce phenyl carbamates, which are then used as intermediates in the synthesis of other pharmacologically active compounds. arkat-usa.org

Substitution Reactions on the Phenyl and Imidazole Moieties

Substitution reactions can be performed on both the phenyl and imidazole rings of this compound to create a diverse range of analogs. For instance, N-1 alkylated derivatives can be synthesized by deprotonating with a base like sodium hydride, followed by reaction with an alkyl halide. nih.gov Additionally, Suzuki coupling reactions can be employed to introduce various substituents onto the phenyl ring. nih.gov

| Starting Material | Reagent(s) | Product |

| This compound | Reducing agents (e.g., H2/Pd) | 1-phenyl-1H-imidazol-4-amine |

| 4-phenylimidazole | NaH, N-(2-bromoethyl)phthalimide | 2-(2-(4-Phenyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione |

| 4-bromo-1-phenylpyrazole | Acetic anhydride, Nitric acid | 4-nitro-1-phenyl-1H-pyrazole |

Functionalization at Specific Positions for Structure-Activity Relationship (SAR) Studies

The exploration of Structure-Activity Relationships (SAR) for this compound and its analogs is crucial for optimizing their therapeutic potential. By systematically modifying the chemical structure at specific positions, researchers can elucidate the key molecular features required for biological activity, leading to the design of more potent and selective compounds. Functionalization studies often target the imidazole core, the N-1 phenyl substituent, and the nitro group's position to understand their influence on efficacy.

Modifications on the Imidazole Ring

The imidazole ring itself presents several positions for functionalization, primarily at the C2 and C5 positions. Substitutions at these sites can significantly impact the electronic properties, steric profile, and metabolic stability of the molecule.

For instance, in the broader class of 4-nitroimidazoles, modifications at the C2 position have been a key area of investigation. Studies on analogs of the antitubercular drug PA-824, a bicyclic nitroimidazole, have shown that the nature of the substituent at the 2-position is a critical determinant of activity. The introduction of a 2-position oxygen is considered a key feature for aerobic antitubercular activity. nih.gov For example, the synthesis of a carba analog of PA-824, where the ether oxygen in the bicyclic system is replaced, helps in understanding the role of this specific atom. nih.gov

Similarly, the C5 position has been a target for introducing diversity. Research into 2-nitroimidazoles revealed that while alkyl, halide, and amide substitutions at the C5 position led to poor activity, the introduction of vinyl groups resulted in increased potency. nih.gov In one study, an analog with an ethyl group at N1 and an unsubstituted vinyl group at the C5-position was identified as the most active in the initial series. nih.gov

Functionalization of the N-1 Phenyl Group

The phenyl group at the N-1 position offers a wide canvas for synthetic modification to probe its role in target binding and pharmacokinetic properties. SAR studies have explored the introduction of various substituents at the ortho, meta, and para positions of this phenyl ring.

In the development of inhibitors for targets like Epidermal Growth Factor Receptor (EGFR), researchers have incorporated nitroimidazole moieties into more complex structures. For example, a series of 4-anilinoquinazoline (B1210976) derivatives containing a 2-nitroimidazole (B3424786) group were synthesized. dovepress.com The SAR studies for these compounds revealed that introducing a chloride atom at the meta-position and a 2-nitroimidazole-1H-alkoxy group at the para-position of the aniline ring was crucial for potent EGFR inhibitory activity. dovepress.com The most promising compound from this series, 16i , demonstrated significant cytotoxicity against cancer cell lines under both normal and hypoxic conditions. dovepress.com

Furthermore, the phenyl ring can be replaced with or coupled to other aromatic systems to create biaryl analogs. In the context of antitubercular agents, the synthesis of biphenyl (B1667301) analogs of PA-824 showed that the linkage position on the phenyl ring was critical. mdpi.com Para-linked biaryl analogs were found to be more active than meta- or ortho-linked analogs. mdpi.com This strategy of creating biaryl systems has led to compounds with significantly improved efficacy in in vivo models compared to the parent drug. service.gov.uk

Impact of Linker Modification

In many analogs, a linker connects the core nitroimidazole scaffold to another functional group. The nature, length, and flexibility of this linker are pivotal for activity. For antitubercular nitroimidazoles, new analogs of PA-824 were synthesized with alternative side-chain ether linkers of varying sizes and flexibility to enhance metabolic stability and efficacy. service.gov.uk

Key findings from these studies include:

Extended linkers, such as propenyloxy, propynyloxy (B15346420), and pentynyloxy, generally led to greater potency against replicating M. tuberculosis. service.gov.uk

Propynyl ethers were particularly effective under anaerobic conditions. service.gov.uk

For benzyloxybenzyl and biaryl derivatives, the original methyleneoxy (–OCH2–) linker provided maximal aerobic activity. service.gov.uk

One compound featuring a propynyloxy linker demonstrated an 89-fold higher efficacy than the parent drug in an acute infection model, highlighting the profound impact of linker modification on biological activity. service.gov.uk

Interactive Data Table: SAR Findings for Nitroimidazole Analogs

| Compound/Series | Target Position/Modification | Key Research Finding | Reference |

| PA-824 Analogs | C2-Position | The 2-position oxygen is a key determinant for aerobic antitubercular activity. | nih.gov |

| 2-Nitroimidazoles | C5-Position | Vinyl substituents at the C5-position increased potency, whereas alkyl or halide substitutions resulted in poor activity. | nih.gov |

| 4-Anilinoquinazolines | N-1 Phenyl Ring (Aniline) | Introduction of a meta-chloride and a para-(2-nitroimidazole-1H-alkoxy) group was crucial for EGFR inhibitory activity. | dovepress.com |

| PA-824 Biaryl Analogs | N-1 Phenyl Ring | Para-linked biaryl analogs were more active than meta- or ortho-linked analogs against tuberculosis. | mdpi.com |

| PA-824 Analogs | Side Chain Linker | Propynyloxy linkers enhanced efficacy significantly, especially in in vivo models. | service.gov.uk |

Reaction Mechanisms and Chemical Transformations of 4 Nitro 1 Phenyl 1h Imidazole

Reactivity of the Nitro Group in 4-nitro-1-phenyl-1H-imidazole

The nitro group (-NO2) is a powerful electron-withdrawing moiety that profoundly influences the chemical behavior of the entire molecule. nih.gov Its reactivity is central to many of the transformations that this compound undergoes.

Reductive Pathways and Reactive Intermediate Formation

A key aspect of the nitro group's reactivity is its susceptibility to reduction. Under specific conditions, the nitro group can be reduced to an amino group (-NH2). This transformation is typically achieved using common reducing agents such as hydrogen gas in the presence of a palladium catalyst. The reduction of the nitro group can also proceed through the formation of reactive intermediates. nih.gov For instance, under hypoxic conditions, the nitro group can undergo reduction to generate reactive species that can interact with other cellular components. Some 5-nitroimidazole derivatives, for example, are known to undergo intercellular reduction to form a short-lived but crucial nitro anion radical (NO2−). nih.gov

The reduction of the nitro group is a critical step in the synthesis of other valuable compounds. For example, 4-(4-nitrophenyl)-1H-imidazole can be reduced to form 4-(4-aminophenyl)-1H-imidazole. Similarly, the reduction of 2-methyl-4-nitro-1-phenyl-1H-imidazole yields 2-methyl-4-amino-1-phenyl-1H-imidazole.

Influence of the Nitro Group on Electron-Withdrawing Effects

The nitro group is a potent electron-withdrawing group due to both resonance and inductive effects. scielo.br This property significantly deactivates certain positions on the aromatic rings and alters the molecule's polarity. nih.gov The electron-withdrawing nature of the nitro group in this compound has been confirmed through experimental electron density analysis, which shows the group to be globally negatively charged with a slightly negative electrostatic potential around it. acs.org

This electron-withdrawing effect has a profound impact on the reactivity of the entire molecule. It enhances the acidity of the imidazole (B134444) ring's N-H proton and influences the sites of electrophilic and nucleophilic attack. nih.gov The introduction of a nitro group to an aromatic ring generally leads to an increase in lipophilicity, polarizability, and dipole moment, while decreasing the energy of the lowest unoccupied molecular orbital (LUMO). scielo.br These changes in physicochemical properties can affect the molecule's interactions with other chemical species. scielo.br

Reactivity of the Imidazole Heterocycle in this compound

The imidazole ring is an aromatic heterocycle with a rich and diverse chemistry. nih.gov Its reactivity in this compound is modulated by the presence of both the electron-withdrawing nitro group and the phenyl substituent.

Nucleophilic Attack on the Imidazole Ring

The imidazole ring itself is generally resistant to nucleophilic attack due to its high aromaticity. clockss.org However, the presence of strong electron-withdrawing substituents, such as the nitro group, can decrease this stability and make the ring more susceptible to nucleophilic substitution. clockss.org In 4-nitroimidazoles, the ring opening can be enhanced by the presence of an arenesulfonyl, aryl, or nitro group at the N-1 position. clockss.org For instance, 1,4-dinitroimidazoles can undergo degenerated imidazole ring transformation in reactions with primary amines to yield 1-alkyl (or aryl)-4-nitroimidazoles. clockss.org

A specific example of nucleophilic attack is the ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) reaction. arkat-usa.org The reaction of 1,4-dinitroimidazoles with primary anilines in aqueous methanol (B129727) leads to the formation of this compound and its derivatives in high yields. arkat-usa.org This reaction is regiospecific, affording only 1-substituted-4-nitro-1H-imidazoles. arkat-usa.org

Electrophilic Substitution on the Imidazole Ring

The imidazole ring is susceptible to electrophilic attack at several positions, including N3, C4, C5, and C2. thieme-connect.de The nitrogen at the 3-position is particularly reactive towards electrophiles due to the availability of an unshared pair of electrons. nih.gov However, the presence of the electron-withdrawing nitro group at the C4 position in this compound directs electrophilic substitution primarily to the C5 position. vulcanchem.com

Reactivity of the Phenyl Substituent in this compound

The phenyl group attached to the N-1 position of the imidazole ring also participates in chemical transformations, primarily through electrophilic substitution reactions.

When a phenyl substituent is present on an azole ring, reaction with standard acidic nitrating agents typically occurs on the phenyl substituent first. osi.lv For example, the nitration of 1-phenylimidazole (B1212854) with mixed acids (nitric acid and sulfuric acid) results in nitration on the benzene (B151609) ring to give 1-(4-nitrophenyl)pyrazole in high yield. osi.lv However, if forcing conditions are applied, nitration can also occur on the imidazole ring. osi.lv

It is also possible to introduce a nitro group directly onto the imidazole ring of 1-phenylimidazole without preceding nitration of the phenyl ring. The reaction of 1-phenylimidazole with butyllithium (B86547) followed by treatment with dinitrogen tetroxide (N2O4) yields 2-nitro-1-phenyl-1H-imidazole. osi.lv

Electrophilic Attack on the Phenyl Ring

When 1-phenylimidazole is subjected to nitration using standard acidic nitrating agents, the electrophilic substitution primarily occurs on the phenyl substituent. osi.lv This is because in an acidic medium, the imidazole ring becomes protonated, forming a conjugate acid. osi.lv This deactivates the imidazole ring towards electrophilic attack, directing the substitution to the phenyl ring, predominantly at the para-position. osi.lv

However, the synthesis of this compound itself often involves alternative routes, such as the reaction of 1,4-dinitroimidazole with aniline (B41778) in aqueous methanol, which yields the final product in high quantities. osi.lv This method highlights an ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism. arkat-usa.org

Influence of the Nitro Group on Phenyl Ring Reactivity

The nitro group (-NO2) is a strong electron-withdrawing group, which has a profound deactivating effect on aromatic rings towards electrophilic aromatic substitution. quora.comyoutube.comnih.gov This deactivation stems from the inductive effect of the positively charged nitrogen atom and the resonance effect, which pulls electron density out of the ring system. youtube.comnih.gov

Specifically, the electron-withdrawing nature of the nitro group significantly reduces the electron density at the ortho and para positions of the phenyl ring. quora.com This makes these positions less nucleophilic and therefore less susceptible to attack by electrophiles. quora.com Consequently, the nitro group acts as a meta-director for any subsequent electrophilic substitution on the phenyl ring, as the meta positions are relatively less deactivated. quora.comyoutube.com

Stability and Degradation Pathways of this compound

The stability of this compound is a critical aspect, with its degradation being influenced by factors such as pH and temperature.

pH Stability and Hydrolysis Considerations

The stability of nitroimidazole derivatives can be pH-dependent. For instance, related compounds like 4-(4-Nitrophenyl)-1H-imidazole show degradation at pH values above 10 due to the hydrolysis of the nitro group. While specific data for this compound is not extensively detailed in the provided results, the general behavior of nitroimidazoles suggests a susceptibility to alkaline hydrolysis. arkat-usa.org The hydrolysis of N-acyl-4(5)-nitroimidazoles has been studied, indicating that the imidazole ring can be a leaving group in such reactions.

Thermal Stability and Potential Decomposition

The presence of a nitro group generally introduces thermal instability to organic compounds. vulcanchem.comaip.org For 1-(2-methylphenyl)-4-nitro-1H-imidazole, a structurally similar compound, decomposition is likely to occur at temperatures above 250°C. vulcanchem.com Another related compound, 4-(4-Nitrophenyl)-1H-imidazole, decomposes at approximately 198°C. Differential scanning calorimetry of 1,4-dinitro-1H-imidazole showed broad exothermic signals between 55-250°C and 274-350°C, indicating thermal decomposition. arkat-usa.org The thermal decomposition of nitroimidazoles can be initiated by the elimination of an OH group following an intermolecular hydrogen shift. researchgate.net

| Property | Value | Source |

| Melting Point | 187 °C | chemicalbook.in |

| Boiling Point (Predicted) | 374.6±15.0 °C | chemicalbook.in |

| Density (Predicted) | 1.33±0.1 g/cm3 | chemicalbook.in |

| pKa (Predicted) | -1.24±0.61 | chemicalbook.in |

Advanced Spectroscopic and Structural Characterization of 4 Nitro 1 Phenyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise structure of 4-nitro-1-phenyl-1H-imidazole can be confirmed.

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the protons on the imidazole (B134444) and phenyl rings. In a typical ¹H NMR spectrum recorded in a deuterated solvent like DMSO-d6, the aromatic protons of the phenyl group generally appear as a multiplet in the range of δ 7.2–7.8 ppm. The protons on the imidazole ring are also observed in the aromatic region, typically between δ 7.6–7.8 ppm. The specific chemical shifts and coupling patterns are influenced by the electronic effects of the nitro group and the phenyl ring.

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole Protons | 7.6 – 7.8 | Multiplet |

| Phenyl Protons | 7.2 – 7.8 | Multiplet |

Note: Data compiled from representative literature values. Actual shifts can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom attached to the nitro group is significantly deshielded and appears at a downfield chemical shift, typically in the range of δ 140–150 ppm. The carbons of the imidazole ring also resonate in the aromatic region.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Imidazole Ring Carbons | Aromatic Region |

| Phenyl Ring Carbons | Aromatic Region |

| Carbon attached to Nitro Group | ~140 – 150 |

Note: Data compiled from representative literature values. Actual shifts can vary based on solvent and experimental conditions.

Proton NMR (¹H NMR) Analysis

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is approximately 189.17 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula of C₉H₇N₃O₂. nih.gov The fragmentation pattern, which results from the cleavage of the molecule under electron impact, can offer additional structural information. For instance, the loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The characteristic absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds. A strong absorption band is typically observed for the asymmetric stretching of the nitro group (NO₂) at approximately 1520 cm⁻¹. The C-H stretching vibrations of the aromatic rings are also evident.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro Group (NO₂) | Asymmetric Stretching | ~1520 |

| Nitro Group (NO₂) | Symmetric Stretching | ~1350 |

| Aromatic C-H | Stretching | ~3100 |

Note: Data compiled from representative literature values.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) analysis of single crystals provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. acs.orgiucr.org

Studies on related nitroimidazole derivatives have shown that they can crystallize in various crystal systems. For example, the crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol was found to be in the triclinic system with the space group P-1. iucr.orgresearchgate.net The specific crystal system and space group for this compound would be determined through single-crystal X-ray diffraction analysis. This analysis reveals how the molecules pack in the crystal lattice, which is influenced by intermolecular forces such as C-H···O and C-H···N hydrogen bonds. acs.orgacs.org

Intermolecular Interactions and Crystal Packing

In the crystal structure, the nitro group, which is nearly coplanar with the imidazole plane, plays a crucial role in the formation of these hydrogen bonds. core.ac.uk The strongest of these interactions occurs between a hydrogen atom of the imidazole C-H group and an oxygen atom of the nitro group from an adjacent molecule. This interaction leads to the formation of a centrosymmetric dimer, which acts as a fundamental building block of the crystal lattice. core.ac.uk

Studies comparing this compound with its derivatives have highlighted the importance of these C-H···O and C-H···N hydrogen bonds in determining the crystal packing arrangement. core.ac.uk The presence and nature of these weak interactions are considered a deciding factor in the final solid-state assembly. The analysis of the crystal packing reveals a layered structure, which is a common feature in related nitroimidazole compounds.

The table below summarizes the key intermolecular contacts identified in crystallographic studies.

| Interacting Atoms | Interaction Type | Role in Crystal Packing |

| C-H···O | Weak Hydrogen Bond | Formation of centrosymmetric dimers core.ac.uk |

| C-H···N | Weak Hydrogen Bond | Contributes to the overall packing stabilization core.ac.ukresearchgate.net |

| π–π interactions | van der Waals | Stabilize layered packing arrangements |

These interactions, although individually weak, collectively provide the stability required for the formation of the crystalline solid. The interplay between the hydrogen bonds and more diffuse π–π stacking interactions between the aromatic rings results in an efficiently packed structure.

Electron Density Distribution Analysis

The experimental electron density distribution of this compound has been determined through high-resolution X-ray diffraction experiments, providing deep insights into the electronic structure and bonding characteristics of the molecule. researchgate.net The analysis, often employing the quantum theory of Atoms-In-Molecules (AIM), allows for a detailed topological investigation of the electron density, ρ(r). researchgate.netamu.edu.pl

This topological analysis focuses on identifying the bond critical points (BCPs) within the molecule and for its intermolecular contacts. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bonds. For instance, the analysis of covalent bonds within the imidazole ring is consistent with established chemical principles. researchgate.net

A key finding from the electron density analysis is the significant electron-withdrawing effect of the nitro group. researchgate.net This is evidenced by the global negative charge on the nitro group and the corresponding slightly negative electrostatic potential in its vicinity. researchgate.net This charge distribution influences the molecule's reactivity and its propensity to form the intermolecular hydrogen bonds discussed previously.

The electron density distribution has been compared with other nitroimidazole derivatives to understand the influence of different functional groups. researchgate.netresearchgate.net These comparative studies confirm the foundational role of the nitro and phenyl groups in defining the electronic landscape of this class of compounds. The analysis provides quantitative data on atomic charges and the molecular dipole moment, which are crucial for understanding the electrostatic interactions governing the crystal assembly. researchgate.netacs.org

The table below presents typical parameters derived from the topological analysis of electron density.

| Parameter | Description | Typical Finding for this compound |

| Electron Density at BCP (ρ) | Indicates the amount of electron density accumulated in the bond path; higher for covalent bonds. | Consistent with the expected covalent character of bonds within the imidazole and phenyl rings. researchgate.net |

| Laplacian of Electron Density (∇²ρ) | A negative value signifies a concentration of electron density, typical for covalent interactions. | Confirms the nature of intramolecular bonds and weaker intermolecular contacts like C-H···O/N bonds. researchgate.netresearchgate.net |

| Atomic Charges | The net electronic charge distributed on each atom, calculated by integrating ρ over the atomic basin. | The nitro group carries a significant negative charge, confirming its electron-withdrawing nature. researchgate.net |

| Electrostatic Potential | Maps the charge distribution around the molecule, indicating regions prone to electrophilic or nucleophilic attack. | A negative potential is observed around the nitro group, making it a site for hydrogen bond acceptance. researchgate.net |

Computational Chemistry and Theoretical Studies on 4 Nitro 1 Phenyl 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate framework for predicting a wide range of molecular properties. For 4-nitro-1-phenyl-1H-imidazole, DFT calculations have been pivotal in understanding its fundamental chemical nature. These calculations are often performed using specific functionals, such as B3LYP, combined with various basis sets like 6-311G(d,p), to achieve a balance between accuracy and computational cost. physchemres.orgmaterialsciencejournal.org

Optimized Geometry and Electronic Structure

A fundamental application of DFT is the determination of a molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms. webofjournals.com For this compound, these calculations predict the most stable three-dimensional structure, including crucial parameters like bond lengths, bond angles, and dihedral angles. materialsciencejournal.org The optimized structure reveals the relative orientation of the phenyl and nitro-imidazole rings. webofjournals.com Theoretical calculations for related nitroimidazole derivatives have shown good agreement with experimental data obtained from techniques like X-ray diffraction, validating the accuracy of the computational models. eurjchem.com

Table 1: Selected Optimized Geometrical Parameters for a Related 4-nitrophenyl Compound This table presents data for a similar compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, to illustrate typical bond lengths calculated using DFT/B3LYP/6-311G(d,p).

| Parameter | Bond | Bond Length (Å) |

|---|---|---|

| C-H | - | 1.0809 - 1.0945 |

| C-C | - | 1.3466 - 1.5339 |

| C-N (amino) | - | 1.362 |

| C-N (nitro) | - | 1.4779 |

| N=O | - | ~1.21 |

| C-O | C2-O38 | 1.3882 |

| C≡N | - | 1.1591 |

Data sourced from a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. materialsciencejournal.orgajchem-a.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. eurjchem.comajchem-a.com A smaller energy gap suggests that the molecule is more reactive. eurjchem.com For nitro-substituted aromatic compounds, the HOMO is often delocalized over the electron-rich parts of the molecule, while the LUMO tends to be localized on the electron-withdrawing nitro group. materialsciencejournal.org Time-dependent DFT (TD-DFT) is a common method used to calculate these orbital energies. ias.ac.in

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Substituted Imidazole (B134444) This table provides an example of HOMO-LUMO data for a related compound, showcasing the type of information generated from DFT calculations.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.2 |

| ELUMO | - |

| Energy Gap (ΔE) | - |

| Ionization Potential (I) | 7.06 |

| Electron Affinity (A) | 2.54 |

Data adapted from studies on related imidazole and nitrophenyl compounds. materialsciencejournal.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. aip.orgresearchgate.net The MEP is plotted onto the electron density surface, where different colors represent varying electrostatic potentials. researchgate.net Typically, red regions indicate negative electrostatic potential, often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen, making them susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, usually around hydrogen atoms, which are sites for nucleophilic attack. For nitroimidazole derivatives, a large electronegative region is consistently observed around the nitro group, highlighting its role as a key reactive site. researchgate.net

Atomic Charge Distribution

Understanding the distribution of atomic charges within a molecule is crucial for interpreting its chemical behavior. amu.edu.pl Both Mulliken and Natural Population Analysis (NPA) methods are employed in computational studies to assign partial charges to each atom. nih.gov These calculations reveal the extent of electron transfer between different parts of the molecule. In nitroimidazole systems, the nitro and cyano groups, being strongly electronegative, tend to draw electron density, resulting in a negative charge on the nitroimidazole ring. amu.edu.pl This charge separation influences the molecule's dipole moment and intermolecular interactions. nih.gov

Hartree-Fock (HF) Methods in Electronic Structure Calculations

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique that approximates the many-electron wavefunction as a single Slater determinant. mpg.de While it provides a reasonable starting point for describing the ground state of a molecule, it does not fully account for electron correlation, which is the interaction between individual electrons. ub.edu In modern computational studies, HF is often used in conjunction with DFT or as a baseline for more advanced post-Hartree-Fock methods. eurjchem.comgrafiati.com Comparing the results from HF and DFT calculations can provide a more comprehensive understanding of the electronic structure. eurjchem.com

Quantum Chemical Calculations of Interaction Energies

Quantum chemical calculations are also employed to determine the energies of intermolecular interactions, which govern how molecules arrange themselves in the solid state. researchgate.net These calculations can quantify the strength of weak interactions such as hydrogen bonds and dipole-dipole interactions. researchgate.net For instance, studies on related nitroimidazole derivatives have used high-level correlated methods like SCS-RI-MP2-F12 to calculate the electrostatic energy of interactions between molecules in a crystal lattice. nih.govacs.org These theoretical interaction energies can then be compared with experimental data from charge density analysis to validate the computational models. acs.org

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the interaction between a small molecule ligand and its protein target. This method allows researchers to screen virtual libraries of compounds and predict their binding affinity and mode of action at a molecular level. For derivatives of this compound, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their inhibitory mechanisms against various diseases.

These computational studies have explored the interactions of nitroimidazole-containing compounds with a range of biological targets, including enzymes crucial for the survival of pathogens and proteins implicated in cancer. For instance, derivatives have been docked against targets like Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) from Mycobacterium tuberculosis, Trypanothione Reductase from Leishmania amazonensis, and the human estrogen receptor alpha (hER). nih.govclinmedjournals.orgbohrium.com The insights gained from these studies are crucial for the rational design of new, more potent inhibitors.

The mechanism by which a ligand binds to a protein is defined by a series of specific intermolecular interactions. Molecular docking simulations for various nitro- and phenyl-imidazole derivatives have revealed common binding patterns. The imidazole ring, a key pharmacophore, is often involved in molecular recognition due to its capacity to form hydrogen bonds. researchgate.net

Key interactions observed in docking studies of related compounds include:

Hydrogen Bonds: The nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group are frequent participants in hydrogen bonding with amino acid residues in the protein's active site. For example, in a study of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles, the triazole ring formed a hydrogen bond with the amino acid residue Asp58. bohrium.com Similarly, the nitrogen from an imidazopyridine ring, a related heterocyclic structure, was shown to form a hydrogen bond with Ser228 in the DprE1 enzyme. nih.gov

Hydrophobic and Pi-Stacking Interactions: The phenyl group of the ligand often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the binding pocket. nih.govclinmedjournals.org In studies on aryl-substituted imidazoles targeting Leishmania amazonensis, hydrophobic interactions between the ligand's aromatic substituents and residues in the active site of Trypanothione Reductase were identified as the main stabilizing forces. clinmedjournals.org The phenyl ring of a nitrophenyl-imidazole derivative was also observed to have π-π stacking interactions with Tyr314 of DprE1. nih.gov

Polar Contacts: The electronegative nitro group can create significant polar contacts, affecting the molecule's electron density distribution and enhancing its binding affinity to biological targets. bohrium.com The oxygen of a phenyl-substituted nitro group has been shown to interact with Gln312 in docking studies. nih.gov

These binding mechanisms, predicted through computational models, provide a detailed picture of how these compounds might exert their biological effects.

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein, which is often quantified by a scoring function. A lower docking score generally indicates a more favorable binding interaction. These predicted affinities are often correlated with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50). For example, potent anticancer activity (low IC50 values) of certain 4-nitroimidazole (B12731) derivatives against the MCF-7 breast cancer cell line was rationalized by their strong predicted binding to the human estrogen receptor alpha (hER). bohrium.comresearchgate.net

The table below summarizes findings from molecular docking studies on various imidazole derivatives, illustrating the types of interactions predicted for different biological targets.

| Compound Class | Biological Target | Key Interacting Residues | Predicted Interactions |

| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives nih.gov | M. tuberculosis DprE1 | Ser228, Tyr314, Gln312 | Hydrogen bonds, Pi-pi stacking |

| Aryl-substituted Imidazoles clinmedjournals.org | L. amazonensis Trypanothione Reductase | Not specified | Hydrophobic interactions |

| 4-nitroimidazole-piperazinyl-1,2,3-triazoles bohrium.com | Human Estrogen Receptor Alpha (hER) | Asp58, His231 | Hydrogen bonds, Polar contacts |

| 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one Derivatives researchgate.net | Not specified | Phe300 | Not specified |

| 4-Phenyl-imidazole Derivatives nih.gov | Indoleamine 2,3-dioxygenase (IDO) | C129, S167 | Specific protein-ligand interactions |

Ligand-Protein Binding Mechanisms

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the electronic structure of molecules in detail. uni-muenchen.de It provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals from a quantum mechanical calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.defaccts.de This analysis is particularly useful for understanding molecular stability, charge distribution, and the nature of intramolecular and intermolecular interactions. researchgate.net

Key insights from an NBO analysis of this compound would include:

Charge Distribution: The analysis provides Natural Population Analysis (NPA) charges on each atom, offering a quantitative measure of the electron distribution and identifying the most electrophilic and nucleophilic sites. uni-muenchen.de

Hybridization: It determines the hybridization of the atomic orbitals that form the chemical bonds, providing insight into the geometry and bonding character.

Hyperconjugative Interactions: It quantifies the stabilizing interactions between the π-systems of the aromatic rings and the nitro group. For example, it would detail the donation of electron density from the π orbitals of the phenyl and imidazole rings into the antibonding π* orbitals of the nitro group, a key factor in the molecule's electronic structure.

While specific NBO analysis data for this compound is not detailed in the surveyed literature, the principles of the method are well-established. uni-muenchen.defaccts.deresearchgate.net For related phenyl-imidazole derivatives, quantum mechanical calculations have been used to probe the electronic effects of substituents on the imidazole ring, concluding that changes in binding affinity were more dependent on direct protein-ligand interactions than on substituent-induced electronic changes to the coordinating nitrogen. nih.gov NBO analysis provides the theoretical framework to dissect these electronic effects with precision.

Biological Activities and Medicinal Chemistry Research of 4 Nitro 1 Phenyl 1h Imidazole Derivatives

Enzyme Inhibition Studies

The structural features of 4-nitro-1-phenyl-1H-imidazole derivatives make them promising candidates for enzyme inhibitors. myskinrecipes.com The core imidazole (B134444) structure is a key component in many biologically active molecules and can interact with various enzymatic targets. arkat-usa.org

Research has shown that imidazole-based compounds can interact with a range of specific molecular targets relevant to disease pathways. The ability of these compounds to act as enzyme inhibitors makes them valuable tools in biochemical assays for studying these pathways. One notable target for imidazole derivatives is indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion. The planar structure of the imidazole and phenyl rings can facilitate binding to the hydrophobic pockets within an enzyme's active site.

Other specific molecular targets identified for various imidazole derivatives include:

Topoisomerase II α: An enzyme crucial for DNA replication in cancer cells. iiarjournals.org

Coagulation Factor XIa: A protein involved in the blood coagulation cascade. evitachem.com

Human Estrogen Receptor Alpha (hERα): A key target in the treatment of hormone-responsive breast cancers. bohrium.com

Caspase-3: A critical executioner enzyme in the apoptotic pathway. researchgate.net

The interaction with these targets is often driven by the compound's ability to form hydrogen bonds, engage in hydrophobic interactions, and participate in redox reactions, potentially leading to the modulation of various biochemical pathways.

In biochemical assays, the primary mechanism of inhibition by these derivatives involves binding to the active sites of enzymes, thereby blocking their catalytic function. The nitro group on the phenyl ring can participate in redox reactions, which may lead to the formation of reactive intermediates that interact with cellular components, contributing to the biological effect. The imidazole ring itself can also interact with metal ions, which can be crucial for the function of certain enzymes. For instance, studies on related compounds like 1-methyl-4-phenyl-1H-imidazole have demonstrated that the N1-methyl group can enhance binding affinity to enzymes like IDO compared to unsubstituted imidazoles, highlighting the importance of specific structural modifications in determining inhibitory potency.

Interaction with Specific Molecular Targets

Antitumor and Anticancer Properties

The imidazole nucleus is a significant pharmacophore found in several clinical antitumor agents. nih.gov Consequently, derivatives of this compound have been extensively investigated for their anticancer potential. nih.gov

Numerous studies have demonstrated the antiproliferative activity of this compound derivatives against a variety of human cancer cell lines. In many cases, these compounds exhibit inhibitory concentrations (IC₅₀ values) comparable or superior to established chemotherapeutic drugs like 5-Fluorouracil (5-FU) and Methotrexate (MTX). nih.gov

For example, a series of novel imidazole derivatives based on the 2-ethyl-1-(4-nitrophenyl)-1H-imidazole scaffold was synthesized and evaluated. One derivative, compound 4f , showed outstanding antiproliferative activity against three different cancer cell lines. nih.gov Other research has identified potent activity in derivatives against breast cancer (MCF-7, MDA-MB-231) and prostate cancer (PC3, DU145) cell lines. arkat-usa.orgresearchgate.net Hybrid molecules incorporating the 4-nitroimidazole (B12731) structure have also shown potent effects, with compounds 9g and 9k being particularly effective against the MCF-7 breast cancer cell line. bohrium.com

The table below summarizes the antiproliferative activities of selected imidazole derivatives from various studies.

Table 1: Antiproliferative Activity (IC₅₀) of Selected Imidazole Derivatives Against Human Cancer Cell Lines

A primary mechanism through which imidazole derivatives exert their antitumor effects is by inducing apoptosis, or programmed cell death. nih.gov Tumors are often characterized by a low rate of apoptosis and excessive cell proliferation, making the therapeutic induction of apoptosis a key strategy in cancer treatment. nih.gov

Studies on this compound derivatives have shown that they can trigger apoptosis by modulating the expression levels of key regulatory proteins. nih.gov Specifically, these compounds have been observed to:

Upregulate pro-apoptotic proteins: The expression of proteins that promote cell death, such as Bax and Bad, is increased. researchgate.netnih.gov

Downregulate anti-apoptotic proteins: The expression of proteins that inhibit cell death, such as Bcl-2 and Bcl-xl, is decreased. researchgate.netnih.gov

This shift in the ratio of pro- to anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to mitochondrial dysfunction. This, in turn, activates a cascade of cysteine proteases known as caspases, including the effector enzyme caspase-3, which executes the final stages of apoptosis and leads to the dismantling of the cancer cell. researchgate.netnih.gov

An essential characteristic of a promising antitumor agent is its selectivity—the ability to kill cancer cells while having minimal toxic effects on normal, healthy cells. This differential activity is quantified by the selectivity index (SI). ucl.ac.bemdpi.com The SI is typically calculated as the ratio of the compound's cytotoxic concentration in normal cells (e.g., IC₅₀ in a normal fibroblast cell line) to its cytotoxic concentration in cancer cells. ucl.ac.beturkjps.org A higher SI value indicates greater selectivity and a more favorable therapeutic window. mdpi.com

Research on imidazole derivatives has highlighted compounds with significant selectivity. For example, the derivative 4f exhibited a selectivity index indicating that its tolerance in normal L-02 cells was 23 to 46 times higher than in the tested tumor cells. nih.gov This level of selectivity was significantly greater than that of the control drugs 5-FU and MTX, suggesting that such derivatives have the potential to be developed into novel antitumor agents with improved safety profiles. nih.gov

Table 2: List of Mentioned Chemical Compounds

Mechanism of Action in Cancer Cells (e.g., Apoptosis Induction)

Anti-inflammatory and Analgesic Activities

Derivatives of the this compound scaffold have been investigated for their potential to alleviate inflammation and pain. Research has demonstrated that specific structural modifications to this core molecule can lead to significant biological effects in preclinical models.

In vivo Anti-inflammatory Testing

The anti-inflammatory properties of these imidazole derivatives have been assessed using the carrageenan-induced rat paw edema model, a standard method for evaluating acute inflammation. nih.govnih.gov In one study, a series of di- and tri-substituted imidazole derivatives were synthesized and tested for their ability to reduce swelling. nih.gov Among the tested compounds, 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (designated as 3h in the study) was identified as one of the most potent, exhibiting a 58.02% inhibition of edema. nih.gov This level of activity was statistically significant when compared to the standard anti-inflammatory drug, indomethacin (B1671933). nih.gov

Another study investigated indolyl-imidazolone hybrids, where a nitro group substitution was found to drastically improve anti-inflammatory activity. jksus.org A 2,4-dinitro derivative demonstrated an 80.20% inhibition in paw edema, which was significantly higher than the 57.1% inhibition shown by its mono-nitro counterpart and more pronounced than the reference drug indomethacin (66.85% inhibition). jksus.org These findings highlight the importance of the nitro-substitution pattern in enhancing the anti-inflammatory effects of these compounds.

Table 1: In vivo Anti-inflammatory Activity of Selected Imidazole Derivatives

| Compound | Test Model | % Inhibition of Edema | Reference |

|---|---|---|---|

| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Carrageenan-induced rat paw edema | 58.02% | nih.gov |

| 3-(2,4-Dinitrophenyl)-2-phenyl-5-[(2-phenyl-1H-indol-3-yl) methylene]-4H-imidazol-4-one | Carrageenan-induced rat paw edema | 80.20% | jksus.org |

| Indomethacin (Standard) | Carrageenan-induced rat paw edema | 66.85% | jksus.org |

Analgesic Effects and Pain Inhibition

The analgesic potential of this compound derivatives has been explored through various pain models, including the acetic acid-induced writhing test and the hot plate method. nih.govnih.gov The writhing test induces visceral pain, and a reduction in the number of writhes indicates an analgesic effect. Compounds that showed good anti-inflammatory activity were often selected for further analgesic testing. nih.gov For instance, the same series of di- and tri-substituted imidazoles that were effective against inflammation also demonstrated appreciable protection in the writhing test, with protection rates ranging from 40.53% to 49.60%. nih.govnih.gov

In another study, a derivative, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, showed a significant analgesic effect, with 89% efficacy in the hot plate test. nih.govresearchgate.net This method assesses the response to thermal pain stimuli. The mechanism of action for these analgesic effects is thought to be linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation. scialert.net

Table 2: Analgesic Activity of Selected Imidazole Derivatives

| Compound | Test Model | % Protection / Efficacy | Reference |

|---|---|---|---|

| Di- and tri-substituted imidazole derivatives | Acetic acid-induced writhing | 40.53% - 49.60% | nih.govnih.gov |

| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Hot plate method | 89% | nih.govresearchgate.net |

Antifungal Activity

The imidazole core is a well-known pharmacophore in many antifungal drugs, and derivatives of this compound have been evaluated for their ability to combat fungal infections.

Activity against Fungal Strains

Research has shown that certain derivatives possess significant antifungal properties against a range of fungal strains, including Candida albicans and Aspergillus niger. tandfonline.comconnectjournals.com In one study, 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) displayed noteworthy antifungal activity, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against the tested fungal strains. nih.govnih.gov This indicates its potential as a dual-action agent with both anti-inflammatory and antifungal capabilities. nih.gov Another series of imidazole-substituted thiourea (B124793) derivatives also demonstrated excellent antifungal activity against C. albicans and A. niger, with some compounds showing efficacy comparable or superior to the standard drug fluconazole. connectjournals.com

Table 3: Antifungal Activity of a this compound Derivative

| Compound | Fungal Strains | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Candida albicans, Aspergillus niger | 12.5 | nih.govnih.gov |

Combination Therapies involving Imidazole and Thiazolidinone

The combination of different heterocyclic rings is a strategy used to develop new antimicrobial agents to overcome drug resistance. Research has explored the synergistic effects of combining imidazole and thiazolidinone moieties. Studies have shown that the combination of an imidazole compound with a thiazolidinone nucleus can result in strong inhibitory effects against fungal strains like C. albicans, A. niger, and A. clavatus. researchgate.net Thiazolidinone derivatives themselves are known to possess antifungal activity, and when hybridized with an imidazole scaffold, the resulting compounds have shown significant antimicrobial potential. mdpi.comnanobioletters.com While specific studies focusing solely on this compound in combination with thiazolidinones are limited, the general principle of combining these two pharmacophores has shown promise in the development of new antifungal agents. researchgate.nettsijournals.com

Antibacterial and Antimicrobial Activity

In addition to antifungal effects, derivatives of this compound have been investigated for their broader antimicrobial and antibacterial activities against both Gram-positive and Gram-negative bacteria.

The position of the nitro group on the imidazole ring is crucial for its bioactivity, with 4-nitro derivatives generally being noted. However, specific derivatives have shown potent activity. For instance, [2-(4-Nitro-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone was found to be as potent as the standard drug ciprofloxacin (B1669076) against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL. tandfonline.comtandfonline.com

Other studies on 1-methyl-4-nitro-1H-imidazole derivatives have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. researchgate.net Some of these compounds were also highly effective against Helicobacter pylori, showing activity that was four times greater than the standard drug metronidazole. researchgate.net Hybrid compounds incorporating the nitroimidazole moiety have also been tested against various bacteria, including E. coli and S. aureus, with some exhibiting high inhibitory potency. nih.gov

Table 4: Antibacterial Activity of Selected Nitroimidazole Derivatives

| Compound | Bacterial Strain(s) | MIC (µg/mL) | Reference |

|---|---|---|---|

| [2-(4-Nitro-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone | Mycobacterium tuberculosis | 3.13 | tandfonline.comtandfonline.com |

| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | ≤8 | researchgate.net |

| Certain 1-methyl-4-nitro-1H-imidazole derivatives | Helicobacter pylori | 2 | researchgate.net |

Activity against Bacterial Strains

Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties. For instance, 2-methyl-4-nitro-1-phenyl-1H-imidazole has shown potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli. In another study, a series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives were synthesized and evaluated for their in-vitro antibacterial activity. researchgate.net Among these, 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole was found to be the most potent against Gram-positive bacteria, with a MIC value of ≤8 microg/mL. researchgate.net However, these compounds showed no significant activity against Gram-negative bacteria at concentrations ≤64 microg/mL. researchgate.net

Interestingly, some derivatives have shown promising activity against Helicobacter pylori. Two compounds in a series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives were found to be the most active in inhibiting the growth of H. pylori, with a MIC of 2 microg/mL, which was four times more potent than metronidazole. researchgate.net Furthermore, [2-(4-Nitro-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone demonstrated equipotent activity to the standard drug ciprofloxacin. tandfonline.com

Here is a summary of the antibacterial activity of selected this compound derivatives:

| Compound | Bacterial Strain(s) | Activity (MIC) | Reference |

| 2-methyl-4-nitro-1-phenyl-1H-imidazole | Staphylococcus aureus, Escherichia coli | 0.0039 - 0.025 mg/mL | |

| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | ≤8 µg/mL | researchgate.net |

| 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives (compounds 10 and 11) | Helicobacter pylori | 2 µg/mL | researchgate.net |

| [2-(4-Nitro-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone | Various bacterial strains | Equivalent to Ciprofloxacin | tandfonline.com |

Antimycobacterial Activity

The antimycobacterial potential of this compound derivatives has also been investigated. The presence of a nitro group, particularly at the para position of the phenyl ring, has been shown to be effective in conferring antimycobacterial activity. tandfonline.com For example, [2-(4-Nitro-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone exhibited a minimum inhibitory concentration (MIC) of 3.13 µg/mL, which was equipotent to the standard drug ciprofloxacin. tandfonline.com Another related compound, [2-(4-Nitro-phenyl)-benzimidazol-1-yl]-pyridin-3-yl-methanone, was found to be as potent as the standard drug ethambutol (B1671381) with a MIC of 1.56 µg/mL. tandfonline.com Research has also indicated that a number of tetrazole derivatives of nitroimidazoles were significantly more active against M. tuberculosis than the standard drug kanamycin. nih.gov

The following table summarizes the antimycobacterial activity of specific derivatives:

| Compound | Mycobacterial Strain | Activity (MIC) | Reference |

| [2-(4-Nitro-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone | Mycobacterium tuberculosis | 3.13 µg/mL | tandfonline.com |

| [2-(4-Nitro-phenyl)-benzimidazol-1-yl]-pyridin-3-yl-methanone | Mycobacterium tuberculosis | 1.56 µg/mL | tandfonline.com |

| Tetrazole derivatives of nitroimidazoles | Mycobacterium tuberculosis H37Rv | 0.25 - 1.25 µM | nih.gov |

Anti-HIV Activity

Derivatives of this compound have also been explored for their potential as anti-HIV agents. derpharmachemica.com Several studies have synthesized and evaluated various derivatives for their ability to inhibit the human immunodeficiency virus (HIV). researchgate.netresearchgate.netznaturforsch.com

In one study, a series of 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(1,1'-biaryl)-4-yl-piperazine derivatives were synthesized. researchgate.net Among them, one compound showed inhibition of HIV-1 with an EC50 of 2.60 μg/mL. researchgate.net Another study reported a series of 2-alkylthio-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]ethanones, where one compound exhibited inhibition of both HIV-1 (EC50 0.45 mg/mL) and HIV-2 (0.50 mg/mL). Furthermore, certain 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives, based on a scaffold of a known HIV-1 capsid inhibitor, demonstrated potent antiviral activities. nih.gov

The following table highlights the anti-HIV activity of some this compound derivatives:

| Compound Class | Virus Strain | Activity (EC50) | Reference |

| 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(1,1'-biaryl)-4-yl-piperazine derivative (6f) | HIV-1 | 2.60 µg/mL | researchgate.net |

| 2-alkylthio-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]ethanone (compound 2) | HIV-1 | 0.45 mg/mL | |

| 2-alkylthio-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]ethanone (compound 2) | HIV-2 | 0.50 mg/mL | |

| 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives (6a-9) | HIV-1 NL4-3 | 3.13 µM | nih.gov |

Anti-leishmanial Activity

Nitroimidazole derivatives have shown significant promise as anti-leishmanial agents. nih.govwww.gov.uknih.gov Two 4-nitro-1H-imidazolyl compounds, in particular, have demonstrated impressive leishmanicidal effects against Leishmania amazonensis. nih.gov Compound 6 was found to be about 3-fold more active than the reference drug miltefosine, with an EC50 of 4.57 μM and a high selectivity index (>100). nih.gov Compound 7 was slightly less potent with an EC50 of 9.19 μM and a selectivity index of >50. nih.gov Both compounds caused a significant reduction in the number of parasites per cell and the ratio of infected cells. nih.gov

Other studies have also highlighted the anti-leishmanial potential of related compounds. For instance, 3-nitro-1H-1,2,4-triazole- and 2-nitro-1H-imidazole-based amides were active against Leishmania donovani axenic amastigotes with excellent selectivity. nih.govwww.gov.uk A 3-nitroimidazo[1,2-a]pyridine (B1296164) derivative also displayed good antileishmanial activities against L. donovani, L. infantum, and L. major. acs.org

The table below summarizes the anti-leishmanial activity of these compounds:

| Compound | Leishmania Species | Activity (EC50/IC50) | Reference |

| Compound 6 (4-nitro-1H-imidazolyl derivative) | Leishmania amazonensis | 4.57 µM | nih.gov |

| Compound 7 (4-nitro-1H-imidazolyl derivative) | Leishmania amazonensis | 9.19 µM | nih.gov |

| 2-nitroimidazole-based amides | Leishmania donovani | Moderately active | nih.govwww.gov.uk |

| 3-nitroimidazo[1,2-a]pyridine derivative (compound 5) | L. donovani, L. infantum, L. major | 1 - 2.1 µM | acs.org |

Mutagenic Activity of Nitroimidazole Derivatives

The mutagenic potential of nitroimidazole derivatives is a significant area of research, primarily due to the established therapeutic use of some compounds in this class and the known genotoxic capabilities of the nitro group. The mutagenicity of these compounds is intricately linked to their chemical structure, particularly the position of the nitro group and the nature of substituents on the imidazole ring.

Research into the mutagenic activity of 4-nitroimidazole derivatives has often utilized the Ames test, a widely accepted bacterial reverse mutation assay employing various strains of Salmonella typhimurium. This test assesses the ability of a chemical to induce mutations in a gene required for histidine synthesis, thus reverting the bacteria to a state where they can grow in a histidine-free medium.

A study on a series of novel 4-nitroimidazoles and 4-nitropyrazoles, synthesized as potential antimycotic agents, evaluated their mutagenicity in S. typhimurium strains TA98 and TA100, both with and without metabolic activation by a rat liver fraction (S9). nih.gov The findings indicated that the imidazole derivatives were generally weak, direct-acting mutagens, with mutagenic responses being significantly lower or absent in the TA98 strain compared to the TA100 strain. nih.gov This suggests that these compounds predominantly cause base-pair substitutions rather than frameshift mutations.

The structural features of the 4-nitroimidazole derivatives were found to be crucial determinants of their mutagenic activity. The presence of a methyl or a benzylic group on the imidazole ring, as well as substituents at the N1 position, were identified as important for mutagenicity. nih.gov For instance, the mutagenic action of some nitroimidazoles is known to be affected by different substituents at position 1 of the imidazole nucleus. nih.gov

Metabolism by bacterial enzymes, specifically nitroreductases, plays a pivotal role in the expression of genotoxicity for these compounds. nih.gov Active 4-nitroimidazole derivatives showed no mutagenic activity in a strain deficient in the "classical" nitroreductase (TA100NR), but their mutagenicity was enhanced (from 2- to 7-fold) in a strain overproducing this enzyme. nih.gov This highlights that the reduction of the nitro group is a key activation step leading to the formation of mutagenic intermediates. Conversely, these compounds displayed reduced mutagenicity in a strain deficient in O-acetyltransferase, another enzyme involved in the metabolic activation of nitroaromatic compounds. nih.gov

While direct data on the mutagenicity of a series of 1-phenyl-4-nitroimidazole derivatives is limited in the public domain, the available research on related structures provides valuable insights. For example, studies on 1-methyl-4-phenyl-5-nitroimidazole (B3348001) have shown it to be significantly less mutagenic in the Ames tester strain TA100 compared to its corresponding nitroso derivative, 1-methyl-4-phenyl-5-nitrosoimidazole. nih.gov This supports the hypothesis that the nitroso intermediate, formed upon reduction of the nitro group, is a key biologically active species responsible for the mutagenic effects. nih.gov

The following table summarizes the mutagenic activity of selected 4-nitroimidazole derivatives from a study by Hrelia et al. (1998), demonstrating the influence of different substituents on their mutagenic potential in S. typhimurium TA100.

| Compound | Substituents | Mutagenic Potency (revertants/nmol) in TA100 |

| 1 | 1-H, 2-CH3, 5-CH3 | 0.8 |

| 2 | 1-CH2C6H5, 2-H, 5-H | 1.2 |

| 3 | 1-CH2C6H5, 2-CH3, 5-H | 2.5 |

| 4 | 1-H, 2-H, 5-CH2C6H5 | 0.5 |

| 5 | 1-CH3, 2-H, 5-CH2C6H5 | 1.5 |

| Data sourced from Hrelia et al., 1998. The mutagenic potency was determined in the absence of metabolic activation (S9). The table illustrates the impact of methyl and benzyl (B1604629) substitutions on the mutagenic activity of the 4-nitroimidazole core. |

Applications in Materials Science and Energetic Materials

Building Block in Organic Synthesis for Complex Molecules

4-Nitro-1-phenyl-1H-imidazole is a valuable precursor and building block in the field of organic synthesis. lookchem.com Its structure, featuring a reactive nitro group and a phenyl-substituted imidazole (B134444) core, allows for a variety of chemical transformations. Researchers utilize this compound as a starting material for creating more complex molecules through reactions such as reduction and substitution.